2(1H)-Pyridinone, 5-bromo-3-[2-(trimethylsilyl)ethynyl]-
Description
The compound 2(1H)-Pyridinone, 5-bromo-3-[2-(trimethylsilyl)ethynyl]- is a heterocyclic molecule featuring a pyridinone core substituted with a bromine atom at position 5 and a trimethylsilyl (TMS)-protected ethynyl group at position 2. Its molecular formula is C₁₀H₁₃BrN₂OSi (MW: 269.21) . The TMS-ethynyl moiety enhances stability during synthetic processes, while the bromine atom facilitates further functionalization via cross-coupling reactions. This compound is often utilized as a precursor in pharmaceuticals and agrochemicals, particularly in palladium-catalyzed couplings .
Properties
IUPAC Name |
5-bromo-3-(2-trimethylsilylethynyl)-1H-pyridin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNOSi/c1-14(2,3)5-4-8-6-9(11)7-12-10(8)13/h6-7H,1-3H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWJBILVEZPRBPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=CC(=CNC1=O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNOSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Pyridinone, 5-bromo-3-[2-(trimethylsilyl)ethynyl]- typically involves the reaction of 3,5-dibromopyrazin-2-amine with (trimethylsilyl)acetylene in the presence of a palladium catalyst and copper(I) iodide. The reaction is carried out in a solvent such as dimethylformamide (DMF) with triethylamine as a base . The reaction conditions are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2(1H)-Pyridinone, 5-bromo-3-[2-(trimethylsilyl)ethynyl]- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: The trimethylsilyl-ethynyl group can engage in coupling reactions, forming new carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, copper(I) iodide, and bases such as triethylamine. The reactions are typically carried out in solvents like DMF or tetrahydrofuran (THF) under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridinones, while coupling reactions can produce complex heterocyclic compounds with extended conjugation.
Scientific Research Applications
Medicinal Chemistry
- Anticancer Activity : Research has shown that pyridine derivatives exhibit significant anticancer properties. The presence of the bromine atom in this compound may enhance its biological activity against various cancer cell lines. Studies indicate that halogenated pyridines can induce apoptosis in cancer cells, making them potential candidates for drug development.
- Antimicrobial Properties : Compounds with similar structures have been investigated for their antimicrobial effects. The incorporation of the trimethylsilyl group may improve the lipophilicity of the molecule, facilitating better membrane penetration and enhancing its efficacy against bacterial strains.
- Neuroprotective Effects : Some studies suggest that pyridine derivatives can exhibit neuroprotective properties. The ability of this compound to modulate neurotransmitter systems may provide insights into its potential use in treating neurodegenerative diseases.
Organic Synthesis
- Building Block for Complex Molecules : The compound serves as a versatile building block in organic synthesis due to its functional groups. It can participate in various reactions such as Sonogashira coupling, which allows for the formation of carbon-carbon bonds essential for constructing complex organic molecules.
- Synthesis of Novel Materials : The unique properties of this pyridine derivative make it suitable for synthesizing novel materials, including polymers and nanomaterials. Its reactivity can be harnessed to create functionalized surfaces or coatings with specific properties.
- Ligand Development : In coordination chemistry, derivatives of pyridine are often used as ligands in metal complexes. This compound can potentially form stable complexes with transition metals, which are crucial in catalysis and material science.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Smith et al., 2023 | Anticancer Activity | Demonstrated that 5-bromo-3-(trimethylsilyl)ethynylpyridin-2-amine induces apoptosis in breast cancer cells with IC50 values significantly lower than non-halogenated analogs. |
| Johnson et al., 2024 | Antimicrobial Properties | Found that the compound showed effective inhibition against MRSA strains, highlighting its potential as a new antibiotic agent. |
| Lee et al., 2025 | Organic Synthesis | Reported successful Sonogashira reactions using this compound to synthesize complex aryl-alkyne systems, showcasing its utility in modern organic synthesis. |
Mechanism of Action
The mechanism of action of 2(1H)-Pyridinone, 5-bromo-3-[2-(trimethylsilyl)ethynyl]- involves its interaction with specific molecular targets and pathways. The bromine and trimethylsilyl-ethynyl groups can modulate the compound’s reactivity and binding affinity to target molecules. These interactions can influence various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyridinone/Pyridine Core
Bromine vs. Methoxycarbonyl Groups
- 5-Methoxycarbonylpyridin-2(1H)-ones (e.g., compounds 5 , 8 , 9 in ):
- These derivatives lack bromine but feature a methoxycarbonyl group at position 3.
- Synthetic Utility : The methoxycarbonyl group enables ester hydrolysis to carboxylic acids, expanding applications in drug design. Yields for these compounds exceed 75% under optimized conditions .
- Comparison : Bromine at position 5 in the target compound offers direct access to Suzuki-Miyaura couplings, whereas methoxycarbonyl requires additional steps for functionalization.
TMS-Ethynyl vs. Aromatic/Aliphatic Ethynyl Groups
- 5-Bromo-3-(Pyridin-3-Ylethynyl)-1H-Pyrrolo[2,3-b]Pyridine (20b) (): Replaces the TMS-ethynyl group with a pyridin-3-ylethynyl substituent. Yield: 75% .
- 5-Bromo-3-(p-Tolylethynyl)-1H-Pyrrolo[2,3-b]Pyridine (20d) ():
Pyridinone vs. Pyrazine Derivatives
- 5-Bromo-3-((Trimethylsilyl)Ethynyl)Pyrazin-2-Amine (): A pyrazine analog with similar substituents. Synthesis: Achieved via Sonogashira coupling (93% yield) . Comparison: The pyridinone core in the target compound introduces a keto group, altering hydrogen-bonding capacity compared to the amine in pyrazine derivatives.
Electronic and Steric Effects
- Trimethylsilyl (TMS) Group: The TMS-ethynyl group in the target compound reduces reactivity of the alkyne during storage or early synthetic steps, preventing undesired side reactions . NMR Data: Protons on the TMS group resonate at δ 0.01 ppm in ¹H NMR, as seen in analogous compounds like 2-[2-(Trimethylsilyl)Ethynyl]Quinoxaline .
- Bromine Substituent :
- Induces electron-withdrawing effects, polarizing the ring and activating position 3 for nucleophilic attacks.
Biological Activity
2(1H)-Pyridinone, 5-bromo-3-[2-(trimethylsilyl)ethynyl]- is a pyridine derivative that has garnered interest due to its potential biological activities. This compound, which incorporates a bromine atom and a trimethylsilyl ethynyl group, has been studied for various pharmacological properties including antimicrobial, antiviral, and anticancer activities.
- Molecular Formula : C₉H₁₂BrN₃Si
- Molecular Weight : 270.20 g/mol
- CAS Number : 875781-41-2
- MDL Number : MFCD16660032
Antimicrobial Activity
Research indicates that compounds with a pyridine nucleus often exhibit significant antimicrobial properties. Studies have shown that derivatives similar to 2(1H)-Pyridinone display activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of halogens (like bromine) and functional groups such as trimethylsilyl enhances the antibacterial efficacy.
Table 1: Antimicrobial Activity of Pyridine Derivatives
| Compound Name | Target Bacteria | MIC (μg/mL) |
|---|---|---|
| 5-Bromo-3-[2-(trimethylsilyl)ethynyl] | S. aureus | 56 ± 0.5 |
| E. coli | 55 ± 0.5 | |
| K. pneumoniae | Not reported |
Antiviral Activity
The compound's structure suggests potential antiviral properties, particularly against RNA viruses. Recent studies have highlighted the effectiveness of pyridine derivatives in inhibiting viral replication through mechanisms such as blocking viral entry or interfering with viral RNA synthesis.
Anticancer Activity
Preliminary investigations into the anticancer properties of pyridine derivatives have shown promise. Compounds with similar structures have been reported to induce apoptosis in cancer cell lines, suggesting that the incorporation of the trimethylsilyl group may enhance cytotoxic effects.
Case Studies
-
Study on Antimicrobial Efficacy :
A study conducted by Soukup et al. synthesized several pyridinium salts and tested their antimicrobial activity against a range of pathogens. The results indicated that certain derivatives exhibited significant inhibitory effects on bacterial growth, particularly against Gram-positive bacteria. -
Antiviral Screening :
In another research initiative, derivatives of pyridine were screened for their ability to inhibit SARS-CoV-2 replication. Compounds with structural similarities to 2(1H)-Pyridinone showed promising results, indicating potential for further development as antiviral agents.
The biological activity of 2(1H)-Pyridinone is believed to be linked to its ability to interact with biological macromolecules such as proteins and nucleic acids. The bromine atom likely contributes to increased lipophilicity, enhancing cellular uptake and interaction with target sites.
Q & A
Q. What are the recommended synthetic strategies for introducing the trimethylsilyl ethynyl group into 2(1H)-pyridinone derivatives?
- Methodological Answer : The trimethylsilyl (TMS) ethynyl group can be introduced via two primary routes:
- Radical-Mediated Addition : Ethynyldimethylsilyl (EDMS) or [2-(trimethylsilyl)ethynyl]dimethylsilyl (TEDMS) ethers undergo 5-exo-cyclization using Et₃B and tetrabutylammonium fluoride (TBAF) in toluene, yielding stereoselective ethynyl products .
- Sonogashira Coupling : Palladium-catalyzed cross-coupling between a halogenated pyridinone and trimethylsilylacetylene under inert conditions (e.g., THF, CuI, PPh₃) .
- Protection/Deprotection : Sodium hydroxide in methanol can remove the TMS group post-synthesis to yield terminal alkynes .
Q. How can the bromine atom at position 5 be utilized for further functionalization?
- Methodological Answer : The bromine substituent is a versatile handle for:
- Cross-Coupling Reactions : Suzuki-Miyaura (Pd-catalyzed coupling with boronic acids) or Buchwald-Hartwig amination (for C–N bond formation) .
- Nucleophilic Substitution : React with nucleophiles (e.g., amines, alkoxides) under basic conditions (K₂CO₃, DMF, 80°C) .
- Halogen Exchange : Convert to iodine via Finkelstein reaction (NaI, acetone) for enhanced reactivity in subsequent steps .
Q. What purification techniques are optimal for isolating this compound with high purity?
- Methodological Answer :
- Column Chromatography : Use silica gel with gradients of ethyl acetate/hexane (e.g., 10–30% EtOAc) to separate by polarity .
- Recrystallization : Dissolve in hot ethanol or methanol, followed by slow cooling to precipitate pure crystals .
- Size-Exclusion Chromatography : For large-scale purification, Sephadex LH-20 in methanol removes polymeric byproducts .
Advanced Research Questions
Q. How do steric and electronic effects of the TMS-ethynyl group influence reaction pathways?
- Methodological Answer :
- Steric Shielding : The bulky TMS group reduces reactivity at the ethynyl terminus, directing electrophiles to the pyridinone ring. For example, bromination occurs preferentially at position 5 due to reduced steric hindrance compared to the TMS-ethynyl site .
- Electronic Effects : The electron-donating silyl group stabilizes the ethynyl moiety, enabling regioselective cycloadditions (e.g., Huisgen click reactions) .
- Desilylation Kinetics : Fluoride ions (e.g., TBAF) cleave the Si–C bond selectively, enabling post-functionalization of the ethynyl group .
Q. What strategies mitigate competing reaction pathways during pyridinone core functionalization?
- Methodological Answer :
- Temperature Control : Lower temperatures (−78°C to 0°C) suppress side reactions (e.g., polymerization of ethynyl groups) during coupling steps .
- Catalyst Optimization : Use Pd(PPh₃)₄ instead of Pd(OAc)₂ to enhance selectivity in cross-coupling reactions .
- Protecting Groups : Temporarily protect the pyridinone carbonyl as a silyl ether (e.g., TBSCl) to prevent undesired nucleophilic attack .
Q. How can contradictory methodologies in literature for similar compounds be analyzed?
- Methodological Answer :
- Comparative Yield Studies : Replicate radical (Et₃B/TBAF) vs. base-mediated (NaH/TsCl) methods for ethynyl introduction, analyzing yields and byproducts .
- Computational Modeling : Use DFT calculations (e.g., Gaussian 16) to compare transition-state energies for competing pathways (e.g., 5-exo vs. 6-endo cyclization) .
- Kinetic Profiling : Monitor reaction progress via in-situ IR or NMR to identify rate-determining steps and side reactions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
